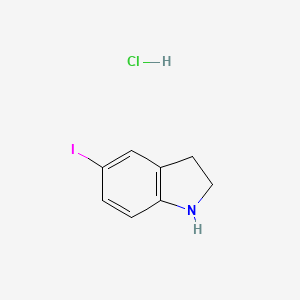

5-Iodo-2,3-dihydro-1H-indole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

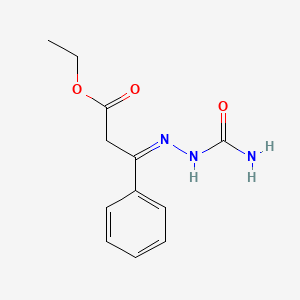

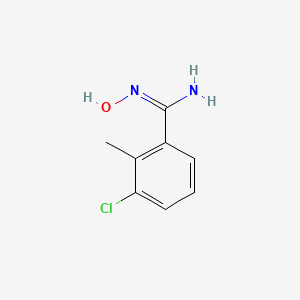

5-Iodo-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the formula C8H9ClIN . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring, which is a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains an iodine atom and a hydrochloride group .Physical And Chemical Properties Analysis

This compound is a yellow solid . Its molecular weight is 309.58 . More specific physical and chemical properties are not provided in the search results.科学的研究の応用

Nematicidal and Insecticidal Activities

Halogenated indoles, including 5-iodoindoline, have been found to have nematicidal and insecticidal activities . They have been used against parasites such as Bursaphelenchus xylophilus, Meloidogyne incognita, and Tenebrio molitor . The compound acts by forming giant vacuoles in nematodes, leading to a form of non-apoptotic death known as methuosis .

Drug Design and Selection

The compound has been used in computational studies and structure-activity relationship analysis for drug selection and design . It has been found to be a lead activator of Glutamate-gated chloride channel (GluCl), a prominent target for anthelmintic and antiparasitic drugs .

Synthesis of Heterocyclic Compounds

Indoles, including 5-iodoindoline, are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities .

Multicomponent Reactions

Indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . This has been particularly active in the last decade due to the possibilities for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

Biological and Pharmaceutical Activities

Indole-based compounds, including 5-iodoindoline, are very important among heterocyclic structures due to their biological and pharmaceutical activities . They have been used in the synthesis of various organic compounds .

Antiproliferative Activities

Pyrimidine-derived indole ribonucleosides, which could potentially include 5-iodoindoline, have been synthesized and tested for in vitro antiproliferative activities . These compounds have been tested against various forms of cancer, including cervical carcinoma HeLaS3, T-lymphoblastic leukemia human cell line CCRF–CEM, and promyelocytic leukemia .

作用機序

Target of Action

5-Iodoindoline hydrochloride, also known as 5-Iodo-2,3-dihydro-1H-indole hydrochloride, is a complex compound with potential biological activity. Indole derivatives, which include 5-iodoindoline hydrochloride, are known to have a high affinity to bind with most biological targets . They are important types of molecules and natural products and play a main role in cell biology .

Mode of Action

Iodine, a component of this compound, is known to inhibit the induction and promotion of n-methyl-n-nitrosourea-induced mammary carcinogenesis . It has also been shown to have beneficial effects in fibrocystic human breast disease . In the case of indole-based compounds, they generally prefer electrophilic rather than nucleophilic substitution . In umpolung, the indole molecule, especially the C2 and C3 positions, behave as an electrophile .

Biochemical Pathways

Indole derivatives are known to have a significant impact on various biochemical pathways . Indole is a signaling molecule produced both by bacteria and plants . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Pharmacokinetics

The pharmacokinetics of indole derivatives are generally well-studied, and many indole-containing drugs have been proven to have excellent pharmacokinetic and pharmacological effects .

Result of Action

Iodine, a component of this compound, is known to have multiple and complex actions on the organs that capture it . As an oxidized component, it directly neutralizes free radicals, induces the expression of type II antioxidant enzymes, or inactivates proinflammatory pathways .

Action Environment

The action of indole-based compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

特性

IUPAC Name |

5-iodo-2,3-dihydro-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAWBLVTZISSIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)I.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)

![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide, 98%](/img/structure/B6321508.png)